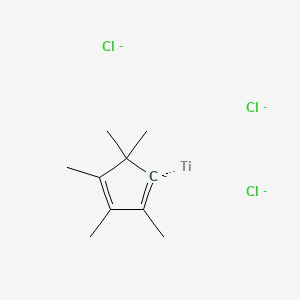
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is a chemical compound with the molecular formula C10H15Cl3Ti. It is a member of the organometallic compounds, specifically a titanium complex. This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene with titanium tetrachloride. The reaction typically involves the deprotonation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene using a strong base such as n-butyllithium, followed by the addition of titanium tetrachloride to form the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The titanium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., n-butyllithium) and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield a variety of titanium complexes with different ligands .
Scientific Research Applications
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is employed in studies involving the interaction of organometallic compounds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride exerts its effects involves the coordination of the titanium center with various ligands. The titanium center can undergo changes in its oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)titanium dichloride: This compound has a similar structure but with two pentamethylcyclopentadienyl ligands instead of one.
Pentamethylcyclopentadienyliron dicarbonyl dimer: This iron complex has a similar ligand structure but different metal center and coordination environment.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is unique due to its specific ligand environment and reactivity. The presence of the pentamethylcyclopentadienyl ligand provides steric protection and enhances the stability of the titanium center, making it suitable for various catalytic and material science applications .
Properties
Molecular Formula |
C10H15Cl3Ti-4 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;/p-3 |
InChI Key |
AVXGKICGVLICAY-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















